molecular formula C23H23ClN2O5S B2861884 methyl 3-(6-chloro-2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate CAS No. 1251614-59-1

methyl 3-(6-chloro-2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate

Cat. No.: B2861884
CAS No.: 1251614-59-1
M. Wt: 474.96
InChI Key: KKGREIIILKDZJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(6-chloro-2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate is a synthetic benzo[b][1,4]thiazine derivative characterized by a sulfone group (1,1-dioxido), a 6-chloro substituent on the benzothiazine core, and a 4-methylpiperidine-1-carbonyl moiety at position 2. This compound belongs to a class of heterocyclic molecules with demonstrated relevance in medicinal chemistry due to their antimicrobial, anti-inflammatory, and enzyme-modulating activities .

Properties

IUPAC Name

methyl 3-[6-chloro-2-(4-methylpiperidine-1-carbonyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O5S/c1-15-8-10-25(11-9-15)22(27)21-14-26(18-5-3-4-16(12-18)23(28)31-2)19-13-17(24)6-7-20(19)32(21,29)30/h3-7,12-15H,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGREIIILKDZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC(=C4)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzo[b][1,4]thiazine Family

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Benzo[b][1,4]thiazine-1,1-dioxide 6-Cl, 2-(4-methylpiperidine-1-carbonyl), 4-(methyl benzoate) Antimicrobial (hypothesized)
1-(6-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-ylidene)hydrazine-1,1-dioxide Benzo[b][1,4]thiazine-1,1-dioxide 6-NO₂, hydrazine at position 3 Antimicrobial (broad-spectrum)
4H-1,4-Benzothiazine-1,1-dioxide derivatives Benzo[b][1,4]thiazine-1,1-dioxide Variable substituents (e.g., aryl, alkyl) Anti-inflammatory, antimicrobial
Benazolin (4-chloro-2-oxo-3(2H)-benzothiazoleacetic acid) Benzothiazole 4-Cl, acetic acid side chain Herbicidal (auxin mimic)
Key Observations:
  • Sulfone Group: The 1,1-dioxido group in the target compound and analogues enhances stability and electron-withdrawing effects, which may improve binding to biological targets compared to non-sulfonated benzothiazines .
  • Chloro vs. Nitro Substituents : The 6-chloro group in the target compound likely reduces oxidative stress compared to the 6-nitro group in hydrazine derivatives, which may correlate with lower cytotoxicity .
  • Ester vs. Acid Functionality : The methyl benzoate ester in the target compound contrasts with benazolin’s acetic acid group, suggesting divergent applications (pharmaceutical vs. herbicidal) due to differences in bioavailability and target specificity .

Comparison with Ethyl Benzoate Derivatives

Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) and related compounds () share a benzoate ester core but lack the benzothiazine system. These derivatives exhibit modified pharmacokinetic profiles due to:

  • Ester Chain Length : Methyl esters (target compound) typically confer higher volatility and faster metabolic clearance than ethyl esters (I-6230) .
  • Substituent Effects : The 4-methylpiperidine-1-carbonyl group in the target compound may enhance CNS penetration compared to pyridazine or isoxazole moieties in I-6230 derivatives, which are more polar .

Antimicrobial Activity

  • The target compound’s benzothiazine-1,1-dioxide core aligns with antimicrobial derivatives (), where electron-deficient aromatic systems disrupt bacterial cell membranes or enzyme function .
  • Comparative Efficacy : While 6-nitro derivatives () show broader antimicrobial spectra, the target compound’s chloro substituent may offer selectivity against Gram-positive pathogens due to reduced redox reactivity .

Pharmacokinetic Considerations

  • Lipophilicity : The logP of the target compound is estimated to be higher than benazolin but lower than ethyl benzoate derivatives (I-6230), balancing solubility and membrane permeability .
  • Metabolic Stability : The methyl ester is prone to hydrolysis by esterases, whereas the sulfone group may slow degradation compared to sulfide analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.